molecular formula C12H21Cl2N B6319696 N-(2-chloroethyl)adamantan-2-amine hydrochloride CAS No. 1050509-33-5

N-(2-chloroethyl)adamantan-2-amine hydrochloride

Cat. No.: B6319696
CAS No.: 1050509-33-5
M. Wt: 250.20 g/mol
InChI Key: ZCGNWHAWSBCBPT-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)adamantan-2-amine hydrochloride is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)adamantan-2-amine hydrochloride typically involves the reaction of adamantan-2-amine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding adamantane derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of N-(2-hydroxyethyl)adamantan-2-amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, amines, thiols, organic solvents (e.g., dichloromethane).

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products:

  • Substitution reactions yield various substituted adamantane derivatives.
  • Oxidation reactions produce oxidized adamantane compounds.
  • Reduction reactions result in reduced adamantane derivatives.

Scientific Research Applications

N-(2-chloroethyl)adamantan-2-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s rigid structure makes it useful in the development of novel materials with enhanced mechanical properties.

    Biological Studies: It serves as a model compound for studying the interactions of adamantane derivatives with biological systems.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)adamantan-2-amine hydrochloride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the alkylation of DNA, proteins, and other cellular components, disrupting their normal function. The compound’s unique structure allows it to interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    N-(2-hydroxyethyl)adamantan-2-amine: A reduced form of the compound with similar structural features but different reactivity.

    Adamantan-2-amine: The parent amine from which N-(2-chloroethyl)adamantan-2-amine hydrochloride is derived.

    2-Chloroethylamine: A simpler analogue with similar functional groups but lacking the adamantane core.

Uniqueness: this compound stands out due to its combination of the adamantane core and the 2-chloroethyl functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-chloroethyl)adamantan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN.ClH/c13-1-2-14-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12,14H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGNWHAWSBCBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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